4-(Octyloxy)phenol

Description

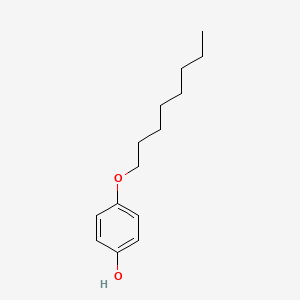

Structure

3D Structure

Properties

IUPAC Name |

4-octoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUPPHPJRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063190 | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-50-5 | |

| Record name | 4-(Octyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003780505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(octyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Octyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Octyloxy)phenol, a member of the 4-alkoxyphenol family, is a significant organic compound with applications in diverse fields, including the synthesis of liquid crystals, surfactants, and as an intermediate in the development of novel pharmaceutical agents.[1] Its molecular structure, characterized by a hydroxyl group and a long octyloxy chain attached to a benzene ring, imparts a unique combination of hydrophilic and lipophilic properties. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

This document delves into the essential physicochemical parameters, spectroscopic profile, and safety considerations of this compound, presenting field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O₂ | [2][3][4] |

| Molecular Weight | 222.32 g/mol | [2][3][4] |

| CAS Number | 3780-50-5 | [2][3][4] |

| Appearance | Solid | [5] |

| Melting Point | ~80 °C | [6] |

| Boiling Point | Currently unavailable | |

| pKa | Predicted values for phenols suggest a pKa around 10.[7][8][9] | |

| LogP (predicted) | 4.1315 | [2] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of hydroquinone with 1-bromooctane in the presence of a base. This method allows for the selective mono-O-alkylation of hydroquinone.

Synthetic Workflow

Sources

- 1. 4-alkoxyphenols | Fisher Scientific [fishersci.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. This compound | CAS 3780-50-5 [matrix-fine-chemicals.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | CAS#:3780-50-5 | Chemsrc [chemsrc.com]

- 7. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

4-(Octyloxy)phenol CAS number 3780-50-5

An In-depth Technical Guide to 4-(Octyloxy)phenol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3780-50-5), a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols. The synthesis section offers a detailed, field-proven protocol for the Williamson ether synthesis, explaining the causal relationships behind the procedural steps. This guide emphasizes practical, validated methodologies and authoritative grounding to ensure scientific integrity and utility in a laboratory setting.

Introduction and Molecular Structure

This compound is an organic compound characterized by a phenol group where the hydrogen of the para-hydroxyl group is substituted with an octyl ether chain. This bifunctional nature—possessing both a phenolic hydroxyl group and a long lipophilic alkyl chain—makes it a valuable building block in the synthesis of more complex molecules. Its applications are primarily found in the fields of material science, particularly in the synthesis of liquid crystals and UV stabilizers, and as an intermediate in various organic syntheses.[1][2] The structure combines a hydrophilic phenolic head with a hydrophobic octyl tail, imparting surfactant-like properties that are crucial for its role in various applications.

Physicochemical and Computational Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational for its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3780-50-5 | [1][3][4] |

| Molecular Formula | C₁₄H₂₂O₂ | [1][3][4][5] |

| Molecular Weight | 222.32 g/mol | [1][4] |

| Appearance | Solid | [5] |

| Purity | ≥95% (Typical commercial grade) | [1][3] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| logP (Octanol/Water Partition Coefficient) | 4.1315 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 8 | [1] |

| SMILES String | CCCCCCCCOc1ccc(O)cc1 | [1] |

| InChI Key | HFRUPPHPJRZOCM-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is the Williamson ether synthesis . This classic Sɴ2 reaction provides a reliable pathway for forming the ether linkage.[6] The synthesis involves the reaction of a phenoxide ion with a primary alkyl halide.

Reaction Principle and Causality

The synthesis proceeds in two conceptual steps:

-

Deprotonation of the Phenol: The starting material is hydroquinone (benzene-1,4-diol). The phenolic protons of hydroquinone are acidic (pKa ≈ 10), but not acidic enough to react directly with an alkyl halide. A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate one of the hydroxyl groups, forming a more nucleophilic phenoxide ion. The choice of base and solvent is critical; a polar aprotic solvent like DMSO or DMF can accelerate Sɴ2 reactions.[7] A key challenge in this specific synthesis is achieving mono-alkylation. Using a 1:1 molar ratio of hydroquinone to the alkylating agent helps favor the desired product over the di-alkylated byproduct.

-

Nucleophilic Substitution (Sɴ2): The resulting phenoxide ion acts as a potent nucleophile. It attacks the primary carbon atom of an octyl halide (e.g., 1-bromooctane), displacing the halide leaving group in a single, concerted step.[6] The use of a primary alkyl halide is crucial; secondary or tertiary halides would lead to competing elimination (E2) reactions, significantly reducing the yield of the desired ether.[7][8]

Step-by-Step Laboratory Protocol

This protocol describes a robust method for the synthesis and purification of this compound.

Materials:

-

Hydroquinone (1.0 eq)

-

1-Bromooctane (1.0 eq)[9]

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Potassium Iodide (KI), catalytic amount

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (approx. 0.1 eq) to anhydrous DMF. The addition of KI facilitates the reaction by an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.

-

Alkylation: Add 1-bromooctane (1.0 eq) to the mixture. Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed (typically 4-6 hours).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic extracts. Wash sequentially with 1M HCl (to remove any remaining base), saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with brine. The bicarbonate wash is a critical self-validating step; it ensures the removal of acidic impurities, which could interfere with subsequent reactions or characterization.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a mixture of the desired mono-alkylated product, some di-alkylated byproduct, and unreacted starting materials. Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically two doublets in the 6.7-7.0 ppm region), a singlet for the phenolic -OH proton (which may be broad and its chemical shift concentration-dependent), a triplet around 3.9 ppm for the -OCH₂- group adjacent to the aromatic ring, and a series of multiplets in the aliphatic region (0.8-1.8 ppm) corresponding to the octyl chain, including a characteristic triplet for the terminal methyl group around 0.9 ppm.[10]

-

¹³C NMR: The spectrum will display distinct signals for the aromatic carbons (with the carbon attached to the hydroxyl group and the ether oxygen being the most downfield), a signal for the -OCH₂- carbon around 68 ppm, and multiple signals for the carbons of the octyl chain.[10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expect a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol group. Sharp peaks around 2850-2960 cm⁻¹ are due to C-H stretching of the alkyl chain. Aromatic C=C stretching bands will appear around 1500-1600 cm⁻¹, and a strong C-O stretching band for the aryl ether will be visible around 1230 cm⁻¹.[11]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 222.3, confirming the molecular weight.[12] Common fragmentation patterns would include the loss of the octyl chain.

-

Analytical Methods for Detection: For quantifying this compound in complex matrices like environmental or biological samples, methods like High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (HPLC-FL) or mass spectrometry (LC-MS) are highly effective.[13][14] For trace analysis in solid samples like soil, ultrasonic solvent extraction followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) can be employed.[15]

Applications in Research and Development

This compound serves as a versatile intermediate in several advanced applications.

-

Liquid Crystals: A primary application is in the synthesis of liquid crystals. The rigid phenolic core combined with the flexible alkyl chain is a common structural motif in calamitic (rod-shaped) liquid crystals. It can be further functionalized to create molecules like 4'-Octyloxy-4-biphenylcarbonitrile (8OCB) and other benzoate esters, which exhibit nematic and smectic mesophases essential for display technologies (LCDs).[16][17]

-

Polymer and Material Science: It is used as a precursor for polystyrene derivatives that can act as alignment layers for liquid crystal molecules.[16] The phenolic group can also be used to incorporate the molecule into epoxy resins or polycarbonates to modify their properties.

-

Organic Synthesis Intermediate: The presence of two reactive sites (the phenolic hydroxyl and the aromatic ring) allows for further chemical modifications. It can be a precursor for synthesizing more complex molecules for agrochemicals, pharmaceuticals, and specialty chemicals.[18] Phenolic compounds are widely studied for their potential biological activities, making derivatives of this compound interesting candidates for screening in drug discovery programs.[19]

Biological Activity and Toxicology

While this compound itself is not extensively studied for its biological effects, the broader class of alkylphenols has been investigated. It is important to distinguish this compound from its isomer, 4-tert-Octylphenol (4-OP), which is a well-known endocrine disruptor.[20][21]

Studies on 4-tert-Octylphenol have shown it can exhibit estrogenic activity and cause cytotoxicity in various cell lines, including human liver (HepG2) cells.[20][21] It has been observed to interfere with cellular processes like the unfolded protein response and autophagy.[20] Given the structural similarity, it is prudent for researchers to handle this compound with care and consider its potential for biological activity. Any application in drug development would require extensive toxicological and pharmacological profiling.

Safety and Handling

Adherence to safety protocols is mandatory when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[5]

| Hazard Type | GHS Pictogram | Hazard Statement(s) |

| Acute Toxicity | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |

| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |

| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[1][5]

Conclusion

This compound, CAS No. 3780-50-5, is a chemical of significant utility, particularly as an intermediate in material science and organic synthesis. Its preparation via the Williamson ether synthesis is a reliable and well-understood process, demanding careful control of stoichiometry and reaction conditions to achieve high yields of the mono-alkylated product. Proper analytical characterization through a combination of NMR, IR, and MS is crucial for verifying its structure and purity. While its direct applications in drug development are not established, its role as a precursor and the known biological activities of related alkylphenols warrant its consideration in synthetic and screening programs. Researchers must adhere to strict safety protocols due to its irritant and potentially harmful nature. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a professional scientific setting.

References

-

Riu, A., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences. [Link]

-

US EPA. Phenol, 4-(octyloxy)- - Substance Details. [Link]

-

Chemsrc. This compound | CAS#:3780-50-5. (2025-08-25). [Link]

-

University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

-

Minnesota Department of Health. 4-tert-Octylphenol Toxicological Summary. (2023). [Link]

-

Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Journal of the Serbian Chemical Society. [Link]

-

National Institutes of Health. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024-12-04). [Link]

-

National Institute of Standards and Technology. Phenol, 4-octyl-. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

PrepChem.com. SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE. [Link]

-

Pintado-Herrera, M. G., et al. (2009). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. Journal of Chromatography A. [Link]

-

Lee, J., et al. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Polymers. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). [Link]

-

Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

OECD Existing Chemicals Database. PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. (1994-11-24). [Link]

-

Abdullah, M. P., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. [Link]

-

National Institutes of Health. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem. [Link]

-

ResearchGate. Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures. (2025-08-05). [Link]

-

The Royal Society of Chemistry. Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. [Link]

-

PubChem. 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol. [Link]

-

CP Lab Safety. 4-n-Octyloxyphenyl 4-Butylbenzoate, [Liquid Crystal]. [Link]

-

National Institute of Standards and Technology. Phenol, 4-phenoxy-. [Link]

-

National Center for Biotechnology Information. Analytical Methods - Toxicological Profile for Phenol. [Link]

-

ResearchGate. 7 Analytical Methods. [Link]

-

PubChem. 4-Hexyloxyphenol | C12H18O2 | CID 29354. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023-09-07). [Link]

-

University of Rochester. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

PubMed Central. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol | C33H39N3O2 | CID 135414248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound | CAS#:3780-50-5 | Chemsrc [chemsrc.com]

- 10. rsc.org [rsc.org]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Phenol, 4-octyl- [webbook.nist.gov]

- 13. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]

- 17. ossila.com [ossila.com]

- 18. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 4-(Octyloxy)phenol

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Octyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic intermediate. The document is designed for researchers and drug development professionals, offering in-depth insights into its core physicochemical properties, with a primary focus on its molecular weight. We delve into the standard procedures for its synthesis, purification, and rigorous analytical characterization, emphasizing the interconnectedness of these methods in establishing a self-validating system for identity and purity confirmation. Furthermore, this guide discusses its principal applications, particularly as a building block in materials science, and outlines essential safety and handling protocols. The methodologies and data presented are grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Introduction to this compound

This compound is an organic compound belonging to the phenol ether family. Structurally, it consists of a phenol ring where the hydroxyl group is para to an octyloxy substituent (an eight-carbon alkyl chain attached via an ether linkage). This bifunctional nature—possessing both a nucleophilic hydroxyl group and a long, lipophilic alkyl chain—makes it a versatile intermediate in organic synthesis. Its applications are most prominent in the field of materials science, where it serves as a precursor for liquid crystals and other optoelectronic materials[1]. Understanding its fundamental properties, beginning with its molecular weight, is the foundational step for its effective use in any research or development context.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that influences its stoichiometry in reactions, its behavior in analytical systems like mass spectrometry, and its physical properties. The properties of this compound are well-documented across various chemical suppliers and databases.

A summary of its key identifiers and properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 222.32 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₂₂O₂ | [1][2][4][5][6] |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 3780-50-5 | [1][2][4][5] |

| Physical Form | Solid / White powder | [2][7] |

| SMILES String | CCCCCCCCOc1ccc(O)cc1 | [4] |

| InChI Key | HFRUPPHPJRZOCM-UHFFFAOYSA-N | [4][6] |

| Melting Point | 79-82 °C (approx.) | [7] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 4.1315 | [1] |

The molecular weight is calculated from its empirical formula, C₁₄H₂₂O₂, using the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and oxygen (≈15.999 u):

(14 × 12.011) + (22 × 1.008) + (2 × 15.999) = 168.154 + 22.176 + 31.998 = 222.328 g/mol [4][6].

Synthesis and Purification Workflow

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the mono-alkylation of hydroquinone with an octyl halide.

Causality of Experimental Choices:

-

Reactants: Hydroquinone is chosen as the starting phenol because it provides the basic C₆H₄(OH)₂ scaffold. 1-Bromooctane is a suitable alkylating agent, providing the required eight-carbon chain with a good leaving group (Br⁻).

-

Base: A mild base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate only one of the phenolic hydroxyl groups of hydroquinone. Using a strong base like NaOH could lead to a higher yield of the di-substituted byproduct.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it dissolves the reactants but does not participate in the reaction.

-

Catalyst: A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction via the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 volumes).

-

Reaction: Begin stirring the suspension. Add 1-bromooctane (1.0-1.1 eq) dropwise to the mixture at room temperature[8].

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid cake with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound as a white to off-white solid.

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and molecular weight of a synthesized compound is paramount. A multi-technique approach creates a self-validating system where each analysis provides complementary information, leading to an unambiguous characterization.

-

Trustworthiness through Validation: The core principle is that the molecular weight determined by Mass Spectrometry must correspond to the molecular structure confirmed by NMR, which in turn must be represented by a single, pure peak in the HPLC chromatogram. Any discrepancy indicates impurities or a flawed synthesis.

Diagram: Analytical Validation Workflow

Caption: A multi-technique workflow for validating this compound.

Key Analytical Techniques

-

Mass Spectrometry (MS): This is the definitive technique for determining molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), this compound will primarily show a molecular ion peak [M+H]⁺ at m/z 223.33 or [M-H]⁻ at m/z 221.31. The exact mass measurement provides high confidence in the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a proton map of the molecule. The spectrum for this compound will show characteristic signals for the aromatic protons (typically in the 6.7-6.9 ppm range), the -OCH₂- protons of the ether linkage (around 3.9 ppm), the aliphatic chain protons, and the terminal methyl group (a triplet around 0.9 ppm). The integration of these signals confirms the ratio of protons, validating the structure.

-

¹³C NMR: Shows all unique carbon environments, confirming the presence of the 14 carbon atoms in their expected chemical environments (aromatic, aliphatic, and ether-linked).

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing purity. A reverse-phase method is typically employed. The presence of a single major peak indicates a high degree of purity, while the area percentage of this peak is used for quantification.

Experimental Protocol: Purity Analysis by HPLC

A common method for analyzing phenolic compounds involves reverse-phase HPLC with UV detection[9][10][11].

-

System: HPLC with a UV detector (set to 275 nm), and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[9].

-

Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 60% acetonitrile and increasing to 95% over 15 minutes.

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at 1 mg/mL. Dilute to an appropriate concentration (e.g., 10-20 µg/mL) with the mobile phase.

-

Injection: Inject 10-20 µL of the sample.

-

Analysis: Run the gradient method. This compound, being relatively nonpolar due to the octyl chain, will have a significant retention time.

-

Quantification: Calculate the purity by taking the area of the main peak as a percentage of the total area of all peaks in the chromatogram. A purity level of ≥95% is common for commercial-grade material[1][6].

Applications in Research and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.

-

Liquid Crystal Synthesis: The molecule's rod-like shape and polar/nonpolar regions make it an excellent precursor for liquid crystals used in displays and optical devices[1].

-

UV Stabilizers: Derivatives like 2-hydroxy-4-(octyloxy)benzophenone are used as UV absorbers in plastics and sunscreens to prevent degradation from UV light[12][13]. The octyloxy group enhances solubility in nonpolar materials.

-

Organic Synthesis Intermediate: The phenolic hydroxyl group can be further functionalized to create more complex molecules, including potential drug scaffolds, surfactants, and resins[14].

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS)[15].

-

Hazards: May be harmful if swallowed and causes skin and serious eye irritation[15]. It is classified as an Acute Oral Toxin (Category 4) and an Eye Irritant (Category 2).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat[7][15][16].

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling[7][17].

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container[1][15]. It is a combustible solid and should be stored away from strong oxidizing agents[7].

Conclusion

The , precisely determined to be 222.32 g/mol , is a cornerstone physical property that enables its quantitative use in synthesis and analysis. This guide has detailed not only this fundamental value but also the integrated workflows for its synthesis and characterization. By employing a self-validating analytical approach combining Mass Spectrometry, NMR, and HPLC, researchers can ensure the integrity of the material. This foundational knowledge is critical for its successful application as a versatile intermediate in materials science and broader chemical research, ensuring both reproducible results and safe laboratory practices.

References

-

This compound | CAS 3780-50-5 ; Matrix Fine Chemicals; [Link]

-

Phenol, 4-(octyloxy)- - Substance Details ; US EPA; [Link]

-

2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol ; PubChem, National Center for Biotechnology Information; [Link]

-

4-n-Octylphenol ; PubChem, National Center for Biotechnology Information; [Link]

-

This compound Synthetic Route ; Chemsrc; [Link]

-

SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE ; PrepChem.com; [Link]

-

Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal ; MethodsX, National Institutes of Health; [Link]

-

Analytical methods for determination of bisphenol A, 4- tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal ; PubMed, National Institutes of Health; [Link]

-

Toxicological Profile for Phenol - Chapter 7: Analytical Methods ; Agency for Toxic Substances and Disease Registry, National Center for Biotechnology Information; [Link]

-

Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4- nonylphenol in herrings and physiological fluids of the grey seal ; ResearchGate; [Link]

-

Characterisation and Quantification of Phenolic Compounds in Honeys from Sierra Nevada (Granada) ; MDPI; [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3780-50-5|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS 3780-50-5 [matrix-fine-chemicals.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. archpdfs.lps.org [archpdfs.lps.org]

- 8. This compound | CAS#:3780-50-5 | Chemsrc [chemsrc.com]

- 9. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical methods for determination of bisphenol A, 4- tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. 2-羟基-4-正辛氧基二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

4-(Octyloxy)phenol structural formula

An In-depth Technical Guide to 4-(Octyloxy)phenol

Authored by: Gemini, Senior Application Scientist

This compound stands as a significant molecule within the realm of organic chemistry, primarily recognized for its role as a versatile intermediate in the synthesis of more complex functional materials. As a disubstituted benzene derivative, featuring both a hydroxyl and an octyloxy group in a para configuration, its unique amphiphilic character underpins its utility in diverse fields, from the development of advanced polymer additives to the formulation of liquid crystals. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, consolidating its structural characteristics, synthesis protocols, analytical signatures, and toxicological profile. By grounding our discussion in established chemical principles and citing peer-reviewed literature and established chemical data repositories, we endeavor to create a self-validating resource that is both authoritative and practical for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound is an organic compound characterized by a phenol ring where the hydrogen atom of the hydroxyl group at position 4 is substituted with an octyl ether group. This structure imparts both hydrophilic (phenolic hydroxyl group) and lipophilic (octyl chain) properties to the molecule.

The canonical structure is represented by the SMILES string: CCCCCCCCOc1ccc(O)cc1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3780-50-5 | [1][2][3] |

| Molecular Formula | C₁₄H₂₂O₂ | [1][2][3] |

| Molecular Weight | 222.32 g/mol | [2] |

| Appearance | Solid | |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [2] |

| LogP (Octanol-Water Partition Coeff.) | 4.1315 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 8 | [2] |

| Storage Temperature | 4°C, under nitrogen | [2] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for synthesizing this compound is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from hydroquinone (benzene-1,4-diol) in the presence of a base, which then attacks an octyl halide. A mono-alkylation is favored by controlling the stoichiometry of the reactants.

Causality in Experimental Design:

-

Choice of Reactants : Hydroquinone is selected as the starting phenol due to its commercially available nature and the presence of two hydroxyl groups, one of which can be selectively alkylated under controlled conditions. 1-Bromooctane or 1-chlorooctane are common alkylating agents.

-

Stoichiometry : Utilizing a slight excess of hydroquinone relative to the octyl halide favors mono-substitution, minimizing the formation of the diether byproduct, 1,4-bis(octyloxy)benzene.

-

Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is sufficient to deprotonate one of the phenolic hydroxyls of hydroquinone to form the more nucleophilic phenoxide. The use of a stronger base like sodium hydride (NaH) could lead to double deprotonation and increase the yield of the undesired diether.

-

Solvent System : A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.1 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

-

Addition of Alkylating Agent : Stir the resulting slurry vigorously for 15 minutes at room temperature. Slowly add 1-bromooctane (1.0 eq) to the mixture dropwise over 20 minutes.

-

Reaction : Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : After cooling to room temperature, filter the solid salts (K₂CO₃ and KBr byproduct) and wash the filter cake with a small amount of acetone.

-

Isolation : Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the resulting crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification : Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Analytical Characterization and Data

Confirmation of the structure and purity of synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.

Analytical Workflow

Caption: Standard analytical workflow for structural validation.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ ~6.8 ppm (d, 2H) : Aromatic protons ortho to the -O(CH₂)₇CH₃ group. δ ~6.7 ppm (d, 2H) : Aromatic protons ortho to the -OH group. δ ~4.5-5.5 ppm (s, broad, 1H) : Phenolic -OH proton (position can vary and may exchange with D₂O).[4] δ ~3.9 ppm (t, 2H) : -O-CH₂ -(CH₂)₆CH₃ protons. δ ~1.7 ppm (quint, 2H) : -OCH₂-CH₂ -(CH₂)₅CH₃ protons. δ ~1.4-1.2 ppm (m, 10H) : Methylene protons of the octyl chain. δ ~0.9 ppm (t, 3H) : Terminal -CH₃ protons. |

| ¹³C NMR | δ ~153 ppm : Aromatic C-OH. δ ~152 ppm : Aromatic C-O-Alkyl. δ ~116 ppm : Aromatic C-H ortho to C-OH. δ ~115 ppm : Aromatic C-H ortho to C-O-Alkyl. δ ~69 ppm : -C H₂-O-Ar. δ ~32, 29, 26, 23 ppm : Aliphatic -CH₂- carbons. δ ~14 ppm : Terminal -C H₃. |

| FT-IR (cm⁻¹) | ~3300-3400 (broad) : O-H stretching of the phenolic group.[4] ~3100-3000 : Aromatic C-H stretching.[5] ~2950-2850 : Aliphatic C-H stretching (symmetric and asymmetric). ~1500-1600 : Aromatic C=C ring stretching.[4] ~1240 (strong) : Asymmetric C-O-C (aryl ether) stretching.[5] ~1050 : Symmetric C-O-C stretching. |

| Mass Spec. (EI) | m/z 222 : Molecular ion (M⁺) peak. m/z 112 : Fragmentation corresponding to the loss of the octyl group (C₈H₁₇•). m/z 110 : Fragmentation corresponding to the hydroquinone cation radical. |

Applications in Materials Science and Organic Synthesis

This compound is not typically an end-product but rather a valuable building block. Its bifunctional nature allows for further chemical modification at either the phenolic hydroxyl group or the aromatic ring.

-

UV Stabilizers : It serves as a precursor for synthesizing benzophenone-type UV absorbers, such as 2-hydroxy-4-(octyloxy)benzophenone.[6] This class of compounds is widely used in plastics, coatings, and cosmetics to prevent degradation from UV radiation. The synthesis involves a Friedel-Crafts acylation or similar reaction.

-

Liquid Crystals : The rod-like structure and amphiphilic character of this compound and its derivatives make them suitable components in liquid crystal formulations.[2] They can be incorporated into more complex mesogenic molecules.

-

Pharmaceutical and Agrochemical Synthesis : As a functionalized phenol, it can be a starting point for building more complex molecules with potential biological activity. The octyloxy group enhances lipophilicity, which can be crucial for membrane permeability and bioavailability in drug design.

Toxicological and Safety Profile

It is critical to distinguish this compound from the more extensively studied and regulated isomer, 4-octylphenol (CAS 1806-26-4), which is a known endocrine disruptor.[7][8] While they share the same molecular formula (for the n-octyl isomer), their structures and properties differ. 4-octylphenol has the octyl group directly bonded to the aromatic ring, whereas this compound has an ether linkage.

Safety and Handling:

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

GHS Hazard Classification : It is typically classified with GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).

-

Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

While specific data on the endocrine-disrupting potential of this compound is less abundant than for 4-octylphenol, its structural similarity to other alkylphenols warrants a cautious approach, and exposure should be minimized.

Conclusion

This compound is a foundational chemical intermediate with a well-defined structure and accessible synthesis route. Its utility is primarily realized in the creation of value-added products, most notably UV stabilizers and components for material science applications. The clear distinction between this ether-linked phenol and its alkylphenol isomers is paramount for both chemical application and toxicological assessment. This guide has provided the necessary protocols and data to enable researchers to confidently synthesize, characterize, and handle this versatile compound in a laboratory setting.

References

-

In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells . (2024). International Journal of Molecular Sciences. [Link]

-

4-n-Octylphenol . PubChem, National Institutes of Health. [Link]

-

Phenol, 4-(octyloxy)- . US Environmental Protection Agency. [Link]

-

4-tert-Octylphenol Toxicological Summary . Minnesota Department of Health. [Link]

-

PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9 . OECD Existing Chemicals Database. [Link]

-

Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity . PubMed. [Link]

-

Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity . PMC, National Institutes of Health. [Link]

-

SYNTHESIS OF 2-HYDROXY-4-OCTYLOXY-BENZOPHENONE . PrepChem.com. [Link]

-

Phenol, 4-octyl- . NIST WebBook. [Link]

-

This compound (C14H22O2) . PubChemLite. [Link]

-

Phenol, 4-octyl- Mass Spectrum . NIST WebBook. [Link]

-

4-tert-Octylphenol . PubChem, National Institutes of Health. [Link]

-

EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY . Malaysian Journal of Analytical Sciences. [Link]

-

2-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-(octyloxy)phenol . PubChem, National Institutes of Health. [Link]

-

Phenol, 4-ethoxy- . NIST WebBook. [Link]

- Process for the preparation of 4-phenoxy-phenols.

-

Infrared Spectrum of Phenol . King's Centre for Visualization in Science. [Link]

- Synthetic method of 4-phenoxyphenol.

-

Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

-

Infrared Spectra and Ultraviolet-Tunable Laser Induced Photochemistry of Matrix-Isolated Phenol and phenol-d5 . PubMed. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenol [applets.kcvs.ca]

- 6. prepchem.com [prepchem.com]

- 7. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-n-Octylphenol | C14H22O | CID 15730 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Molecular Profile of 4-(Octyloxy)phenol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Octyloxy)phenol

Prepared by a Senior Application Scientist

This compound (CAS No. 3780-50-5) is an organic compound belonging to the 4-alkoxyphenol family.[1][2][3] Structurally, it consists of a phenol ring where the hydroxyl group is situated para to an octyloxy substituent. This configuration, featuring a hydrophilic phenolic head and a long, lipophilic alkyl tail, imparts surfactant-like properties, making it and similar molecules relevant in the formulation of polymers, resins, and as intermediates in the synthesis of more complex molecules such as antioxidants and UV stabilizers.

A precise and thorough spectroscopic characterization is fundamental to confirming the molecular structure, assessing purity, and understanding the electronic environment of this compound. This guide provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in the molecule.

The spectrum is best acquired in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent significantly impacts the chemical shift of the labile phenolic proton due to varying degrees of hydrogen bonding.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.81 | d (AA'BB') | 2H | Ar-H (ortho to -OR) |

| ~ 6.75 | d (AA'BB') | 2H | Ar-H (ortho to -OH) |

| ~ 4.70 | s (broad) | 1H | Ar-OH |

| ~ 3.89 | t | 2H | -O-CH₂ -(CH₂)₆-CH₃ |

| ~ 1.75 | p (quintet) | 2H | -O-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~ 1.45 - 1.25 | m | 10H | -(CH₂)₅-CH₃ |

| ~ 0.89 | t | 3H | -CH₃ |

Causality and Interpretation:

-

Aromatic Region (δ 6.7-6.9 ppm): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating octyloxy group (-OR) are expected to be slightly more shielded (upfield) than those ortho to the hydroxyl group (-OH).

-

Phenolic Proton (δ ~4.7 ppm): The chemical shift of the -OH proton is highly variable and concentration-dependent. In CDCl₃, it is typically a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d₆, this peak would shift significantly downfield (to δ > 9.0 ppm) and become sharper.

-

Alkyl Chain (δ 0.8-3.9 ppm):

-

The methylene group directly attached to the ether oxygen (-O-CH₂ -) is the most deshielded of the alkyl protons, appearing as a triplet around 3.89 ppm due to coupling with the adjacent CH₂ group.

-

The terminal methyl group (-CH₃) is the most shielded, appearing as a triplet around 0.89 ppm.

-

The remaining methylene groups of the octyl chain appear as a complex multiplet between 1.25 and 1.75 ppm.

-

Caption: ¹H NMR assignments for this compound.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 8-16 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks to determine the relative proton ratios.

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Due to the molecule's symmetry, only 10 distinct carbon signals are expected: 4 from the aromatic ring and 6 from the octyl chain (as C7-C12 may have very similar chemical shifts). The data for the closely related 4-n-hexyloxyphenol provides a strong basis for these assignments.[6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153.3 | Ar-C4 (-OR) |

| ~ 149.5 | Ar-C1 (-OH) |

| ~ 116.1 | Ar-C3, C5 |

| ~ 115.5 | Ar-C2, C6 |

| ~ 68.8 | -C H₂-O-Ar |

| ~ 31.8 | -C H₂-CH₃ |

| ~ 29.4 | Alkyl Chain CH₂ |

| ~ 29.3 | Alkyl Chain CH₂ |

| ~ 26.1 | Alkyl Chain CH₂ |

| ~ 22.7 | Alkyl Chain CH₂ |

| ~ 14.1 | -C H₃ |

Causality and Interpretation:

-

Aromatic Region (δ 115-154 ppm):

-

The two oxygen-substituted carbons (C1 and C4) are the most deshielded. C4, bonded to the ether oxygen, is typically slightly further downfield than C1, which is bonded to the hydroxyl group.

-

The four aromatic CH carbons give two signals due to symmetry. The signal at ~116.1 ppm corresponds to C3/C5, while the signal at ~115.5 ppm corresponds to C2/C6.

-

-

Alkyl Chain (δ 14-69 ppm):

-

The carbon directly attached to the ether oxygen (-C H₂-O-Ar) is the most deshielded in the alkyl region, appearing around 68.8 ppm.

-

The terminal methyl carbon (-C H₃) is the most shielded, appearing at ~14.1 ppm.

-

The remaining six methylene carbons appear in the crowded region between 22 and 32 ppm. Differentiating them may require advanced NMR techniques like DEPT or 2D NMR.

-

Caption: ¹³C NMR assignments for this compound.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial to reduce acquisition time.

-

Instrument Setup: Use a ¹³C probe on a 400 MHz (or higher) spectrometer (operating at ~100 MHz for ¹³C).

-

Data Acquisition: Acquire a proton-decoupled spectrum. This involves irradiating all proton frequencies to collapse C-H coupling, resulting in sharp singlet signals for each unique carbon. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3350 (broad) | O-H Stretch | Phenolic -OH |

| ~ 3100-3000 | C-H Stretch | Aromatic C-H |

| ~ 2955, 2925, 2855 | C-H Stretch (asym & sym) | Aliphatic C-H |

| ~ 1610, 1510 | C=C Stretch | Aromatic Ring |

| ~ 1245 | C-O-C Stretch (asym) | Aryl-alkyl ether |

| ~ 1230 | C-O Stretch | Phenolic C-O |

| ~ 830 | C-H Out-of-plane Bend | 1,4-disubstituted ring |

Causality and Interpretation:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature is a strong, broad absorption band characteristic of a hydrogen-bonded phenolic hydroxyl group.

-

C-H Stretches (2850-3100 cm⁻¹): Sharp peaks just below 3000 cm⁻¹ (typically ~2925 and 2855 cm⁻¹) are definitive evidence of the aliphatic octyl chain. Weaker absorptions above 3000 cm⁻¹ are due to the aromatic C-H bonds.

-

Aromatic Region (1500-1610 cm⁻¹): Two sharp bands around 1610 and 1510 cm⁻¹ are characteristic of C=C stretching vibrations within the benzene ring.

-

"Fingerprint" Region (< 1300 cm⁻¹): This region contains complex vibrations. The most diagnostic peaks are the strong C-O stretching bands. The asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1245 cm⁻¹. A strong C-H out-of-plane bending vibration around 830 cm⁻¹ is highly indicative of the 1,4- (para) substitution pattern of the aromatic ring.

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for acquiring FTIR spectra of solid samples.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The final spectrum is displayed in absorbance or transmittance units after automatic background subtraction.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state.

The chromophore in this compound is the substituted benzene ring. The analysis is typically performed in a UV-transparent solvent like ethanol or methanol.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in Ethanol

| λ_max (nm) | Electronic Transition | Chromophore System |

| ~ 225 | π → π | Benzene Ring |

| ~ 290 | π → π | Benzene Ring |

Causality and Interpretation:

-

Phenol itself exhibits two primary absorption bands. The presence of two oxygen-containing, electron-donating substituents (-OH and -OR) causes a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene.

-

The band around 290 nm is particularly sensitive to the solvent environment. In a more polar solvent, this band may shift slightly. Deprotonation of the phenolic -OH under basic conditions (e.g., by adding a drop of NaOH) would form the phenoxide ion, significantly extending the conjugation and causing a pronounced bathochromic shift of this band to >300 nm, a diagnostically useful test.

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol, methanol, and hexane are common choices. The solvent should not interact with the solute chemically.[7]

-

Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (Absorbance Units), which is the optimal range for accuracy according to the Beer-Lambert Law.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

-

Data Acquisition: Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution. Place it back in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration and cuvette path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated.

Summary and Conclusion

The collective spectroscopic data from NMR, FTIR, and UV-Vis provides a comprehensive and self-validating molecular portrait of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy verifies the presence of key functional groups—the phenolic -OH, the aryl-alkyl ether linkage, the aromatic ring, and the long aliphatic chain. UV-Vis spectroscopy characterizes the conjugated electronic system. Together, these techniques provide an unambiguous analytical toolkit for the identification and quality assessment of this compound in research and industrial applications.

References

-

Bagno, A., et al. (2013). Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-n-Octylphenol. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Octylphenol. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 4-octyl-. NIST Chemistry WebBook. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

SpectraBase. (n.d.). 4-n-Hexyloxyphenol. Available at: [Link]

-

The Audiopedia. (2021, August 18). Characteristics of the Solvent used in UV-VISIBLE Spectroscopy. YouTube. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 4-(octyloxy)-. Substance Registry Services. Available at: [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(Octyloxy)phenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Octyloxy)phenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed interpretation of signal assignments, and a robust experimental protocol for acquiring high-fidelity data. The narrative emphasizes the causality behind spectral features and experimental design, ensuring a deep and practical understanding of NMR as applied to phenolic compounds.

Structural Context and Theoretical Prediction

This compound is a para-substituted aromatic compound featuring two distinct, oxygen-containing functional groups: a hydroxyl (-OH) group and an octyloxy (-O-(CH₂)₇CH₃) group. The interpretation of its ¹H NMR spectrum is fundamentally governed by the electronic environment of each proton, which is influenced by shielding and deshielding effects from these substituents.

Both the hydroxyl and octyloxy groups are electron-donating groups (EDGs) through resonance, increasing the electron density on the aromatic ring. This increased electron density, particularly at the ortho and para positions relative to each substituent, results in magnetic shielding, causing the aromatic protons to resonate at a higher field (lower ppm) compared to benzene (δ ≈ 7.3 ppm)[1][2][3].

The molecule's symmetry dictates the number and type of signals. Due to the para-substitution, the aromatic region will exhibit a classic AA'BB' system, which often simplifies to appear as two distinct doublets, each integrating to two protons. The long alkyl chain will produce several signals, with protons closer to the electronegative oxygen atom being more deshielded and appearing further downfield.[4] The phenolic proton's signal is unique, as its chemical shift is highly sensitive to experimental conditions.[5][6][7]

Figure 1: Structure of this compound with proton environments labeled.

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound can be dissected into three primary regions: the aromatic region, the aliphatic region corresponding to the octyloxy chain, and the labile phenolic proton signal. The expected chemical shifts, multiplicities, and integrations are summarized below.

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Hₐ | Aromatic, ortho to -O(Alkyl) | 6.75 - 6.85 | Doublet (d) | 2H | ³J ≈ 8-9 Hz |

| Hₑ | Aromatic, ortho to -OH | 6.65 - 6.75 | Doublet (d) | 2H | ³J ≈ 8-9 Hz |

| Hₒ | Phenolic Hydroxyl | 4.0 - 8.0 | Broad Singlet (br s) | 1H | None |

| Hₔ | -O-CH₂ - | 3.85 - 3.95 | Triplet (t) | 2H | ³J ≈ 6-7 Hz |

| Hₑ | -O-CH₂-CH₂ - | 1.70 - 1.85 | Quintet / Multiplet | 2H | ³J ≈ 7 Hz |

| Hբ | -(CH₂ )₅- | 1.25 - 1.50 | Multiplet (m) | 10H | - |

| H₉ | -CH₃ | 0.85 - 0.95 | Triplet (t) | 3H | ³J ≈ 7 Hz |

The Aromatic Region (δ 6.6 - 6.9 ppm)

The para-substitution pattern gives rise to two signals in the aromatic region, each integrating to two protons.

-

Hₐ and Hₑ: These protons appear as two distinct doublets due to coupling with their respective ortho neighbors (³J coupling constant of ~8-9 Hz is characteristic for aromatic ortho protons).[8] The hydroxyl group is a slightly stronger activating (electron-donating) group than the alkoxy group. Consequently, the protons ortho to the -OH group (Hₑ) are expected to be more shielded and resonate at a slightly higher field (lower ppm value) than the protons ortho to the octyloxy group (Hₐ). Long-range meta-coupling (⁴J) may also be present, causing slight broadening of the doublets, but is often not resolved.[9][10]

The Aliphatic Octyloxy Chain (δ 0.8 - 4.0 ppm)

The signals for the octyloxy chain are interpreted based on their proximity to the deshielding oxygen atom.

-

Hₔ (δ ~3.9 ppm): These methylene protons are directly attached to the ether oxygen. The strong deshielding effect of the oxygen shifts this signal significantly downfield. It appears as a triplet because it is coupled to the two adjacent protons of the Hₑ group.

-

Hₑ (δ ~1.75 ppm): The next methylene group in the chain appears as a multiplet (often a quintet) around 1.75 ppm, coupled to both the Hₔ and the next Hբ methylene protons.

-

Hբ (δ ~1.3 ppm): The five central methylene groups are in very similar chemical environments, resulting in a complex, overlapping multiplet that is difficult to resolve into individual signals. This broad signal integrates to 10 protons.

-

H₉ (δ ~0.9 ppm): The terminal methyl group is the most shielded of all protons in the molecule, appearing as a characteristic triplet at the highest field due to coupling with its neighboring methylene group.

The Phenolic Proton (δ variable)

The chemical shift of the phenolic proton (Hₒ) is highly variable and depends strongly on the solvent, concentration, and temperature.[5][6][11]

-

Broad Singlet: It typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other acidic protons in the sample. This exchange occurs on a timescale that averages out any potential spin-spin coupling to the adjacent aromatic protons.[12][13][14]

-

D₂O Exchange: The identity of this peak can be unequivocally confirmed by performing a "D₂O shake."[12][15] Adding a drop of deuterium oxide (D₂O) to the NMR tube results in the rapid exchange of the acidic phenolic proton for a deuterium atom (R-OH + D₂O ⇌ R-OD + HOD). Since deuterium is not observed in ¹H NMR, the phenolic -OH signal will disappear from the spectrum, confirming its assignment.[13][15]

Experimental Protocol for High-Resolution Data Acquisition

Acquiring a high-quality, interpretable ¹H NMR spectrum requires careful sample preparation and parameter selection. The following protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is often preferred for phenolic compounds as it can slow down proton exchange and sometimes resolve -OH coupling.[16][17]

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Instrument Setup & Data Acquisition (400 MHz Spectrometer Example):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. This is an automated or semi-automated process on modern spectrometers, aiming to achieve narrow, symmetrical peak shapes.

-

Set the appropriate acquisition parameters. For a standard ¹H experiment:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration, especially for quaternary carbons in ¹³C NMR but is good practice in ¹H NMR as well.

-

Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to the FID to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain FID signal into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Apply a baseline correction to ensure the baseline is flat and at zero intensity.

-

Reference the spectrum. If using CDCl₃, the residual solvent peak is at 7.26 ppm. Alternatively, if tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0.00 ppm.[15]

-

Integrate the signals to determine the relative ratio of protons for each peak.

-

Figure 2: Standard workflow for ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is readily interpretable with a foundational understanding of chemical shift theory and spin-spin coupling. The key diagnostic features include two distinct doublets in the aromatic region, a downfield triplet for the protons on the carbon adjacent to the ether oxygen, an upfield triplet for the terminal methyl group, and a characteristic broad, exchangeable singlet for the phenolic hydroxyl proton. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra, enabling unambiguous structural confirmation and purity assessment, which are critical steps in chemical synthesis and drug development workflows.

References

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Slideshare. Aromatic allylic-nmr-spin-spin-coupling. [Link]

-

Royal Society of Chemistry. Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

AIP Publishing. Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. [Link]

-

WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-